Cas no 2034209-11-3 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide)

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodiazole core linked to a piperidine-substituted pyrazole moiety. Its structural complexity suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions or enzyme inhibition. The cyclopropyl and benzodiazole groups may enhance metabolic stability and binding affinity, while the piperidine spacer contributes to conformational flexibility. This compound could serve as an intermediate in the synthesis of bioactive molecules, with applications in drug discovery for neurological or oncological targets. Its well-defined molecular architecture allows for precise modifications to optimize pharmacokinetic properties.
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide structure
2034209-11-3 structure
Product Name:N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide
CAS No:2034209-11-3
MF:C19H22N6O
MW:350.417582988739
CID:5346090
Update Time:2025-07-22

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
    • N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide
    • N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide
    • Inchi: 1S/C19H22N6O/c26-19(13-3-4-15-17(9-13)21-11-20-15)22-14-5-7-25(8-6-14)18-10-16(23-24-18)12-1-2-12/h3-4,9-12,14H,1-2,5-8H2,(H,20,21)(H,22,26)(H,23,24)
    • InChI Key: YYDUTNZQKIWEFB-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=C2C(=C1)NC=N2)NC1CCN(C2C=C(C3CC3)NN=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 518
  • XLogP3: 2.3
  • Topological Polar Surface Area: 89.7

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide Pricemore >>

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Additional information on N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide

Research Brief on N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide (CAS: 2034209-11-3)

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide (CAS: 2034209-11-3) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in targeting specific biological pathways, making it a subject of intense research for therapeutic applications. The following brief provides an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical implications.

Recent studies have focused on the synthesis and optimization of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide. Researchers have developed efficient synthetic routes to produce this compound with high purity and yield, which is critical for further pharmacological evaluation. The compound's structure, featuring a benzodiazole core linked to a piperidine-pyrazole moiety, suggests its potential as a modulator of protein-protein interactions or enzyme activity. Computational modeling and in vitro assays have been employed to elucidate its binding affinity and selectivity toward specific biological targets.

One of the most notable findings is the compound's activity against kinase pathways implicated in cancer and inflammatory diseases. Preliminary in vitro studies have demonstrated that N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide exhibits inhibitory effects on certain kinases, such as JAK2 and PI3K, which are known to play critical roles in cell proliferation and immune responses. These findings suggest its potential as a lead compound for the development of targeted therapies in oncology and autoimmune disorders.

In addition to its kinase inhibitory properties, recent research has explored the compound's pharmacokinetic profile and toxicity. Animal studies have indicated favorable bioavailability and tissue distribution, with minimal off-target effects at therapeutic doses. However, further optimization is required to improve its metabolic stability and reduce potential side effects. Researchers are also investigating the compound's potential in combination therapies, where it may synergize with existing drugs to enhance efficacy and overcome resistance mechanisms.

The therapeutic potential of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide extends beyond oncology. Emerging evidence suggests its applicability in neurodegenerative diseases, where modulation of kinase activity could mitigate pathological processes such as tau phosphorylation and neuroinflammation. Ongoing studies are evaluating its effects in preclinical models of Alzheimer's disease and Parkinson's disease, with preliminary results showing promise in reducing disease-associated biomarkers.

In conclusion, N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1H-1,3-benzodiazole-5-carboxamide (CAS: 2034209-11-3) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its unique structural attributes and broad-spectrum biological activity make it a valuable candidate for further development. Future research should focus on refining its pharmacological properties, elucidating its precise mechanism of action, and advancing it toward clinical trials. The continued exploration of this compound may yield significant breakthroughs in the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

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